molecular formula C8H13ClO2 B053093 4-methoxycyclohexane-1-carbonyl Chloride CAS No. 123790-13-6

4-methoxycyclohexane-1-carbonyl Chloride

Cat. No.: B053093
CAS No.: 123790-13-6
M. Wt: 176.64 g/mol
InChI Key: DRGGCXKJFXNNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxycyclohexane-1-carbonyl Chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H13ClO2 and its molecular weight is 176.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

4-Methoxycyclohexane-1-carbonyl chloride serves as a versatile intermediate in organic synthesis. It's involved in methoxycarbonylation reactions catalyzed by palladium complexes, showing potential in synthesizing complex molecules from simpler aryl chlorides. For example, a catalyst system based on palladium and bis(di-tert-butylphosphinomethyl)benzene demonstrated significant activity for the methoxycarbonylation of activated aryl chlorides, leading to various organic compounds including esters and terephthalates under certain conditions (Jiménez-Rodríguez et al., 2005).

Photochemistry

In the realm of photochemistry, this compound's derivatives, specifically methoxyphenyl chlorides, have been studied for their behavior under light. These studies shed light on the SN1 reactions and the effects of solvent polarity on the outcomes of photochemical reactions, highlighting the compound's utility in understanding and harnessing photochemical processes for synthetic applications (Dichiarante et al., 2007).

Cycloaddition Reactions

The compound also finds application in cycloaddition reactions, where tin(IV) chloride catalysis is used to combine 3-ethoxycyclobutanones with allylsilanes, yielding cyclohexanone derivatives. Such reactions exemplify the compound's role in facilitating transformations that are foundational to organic synthesis, contributing to the synthesis of complex molecular architectures (Matsuo et al., 2009).

Conjugate Reduction

Another application is in the conjugate reduction of α,β-unsaturated carbonyl compounds, catalyzed by copper carbene complexes. This process highlights the compound's utility in reductive transformations, essential for modifying molecular structures to achieve desired properties or reactivities (Jurkauskas et al., 2003).

Material Science and Polymer Chemistry

In material science, this compound derivatives have been used as building blocks for synthesizing organosilicon compounds, demonstrating the versatility of silicon-containing heterocycles in creating materials with potential applications in electronics, coatings, and as intermediates in further synthetic endeavors (Geyer et al., 2015).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage, and that it is toxic if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-methoxycyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGGCXKJFXNNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(=O)C[SiH3]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of N-[3(R)-1-{3-(1-tert-butoxycarbonyl-4-piperidyl)propionyl}-3-piperidylcarbonyl]-2(S)-amino-β-alanine (250 mg, 0.55 mmol) in acetonitrile (8 mL) was added monosilylacetamide (1.0 g), then the mixture was stirred for 20 minutes at 45° C. After the mixture was allowed to cool to 0° C., N-methylmorpholine (73 mL, 0.66 mmol) and a solution of 4-methoxycyclohexanecarbonyl chloride (0.66 mmol) in dichloromethane (2 mL), which was prepared from 4-methoxycyclohexanecarboxylic acid, oxalyl chloride and N,N-dimethylformamide, were added successively via syringe. After stirring at ambient temperature for 4 hours, the mixture was extracted with ethyl acetate and dried over sodium sulfate. After evaporation of the solvent, the residue was treated with 4N hydrochloric acid in ethyl acetate. The insoluble material was collected by filtration, dried and dissolved in water. The solution was neutralized with a saturated aqueous NaHCO3 solution, purified by an ODS column chromatography using Daisogel-120SP (10% CH3CN/water) and freeze-dried to give N-[3(R)-1-{3-(4-piperidyl)propionyl}-3-piperidylcarbonyl]-2(S)-(4-methoxycyclohexanecarbonyl)amino-β-alanine (244.4 mg, 89.8%) as a white powder.
[Compound]
Name
N-[3(R)-1-{3-(1-tert-butoxycarbonyl-4-piperidyl)propionyl}-3-piperidylcarbonyl]-2(S)-amino-β-alanine
Quantity
250 mg
Type
reactant
Reaction Step One
Name
monosilylacetamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.